Product packaging for MC-Val-Cit-PAB-VX765(Cat. No.:)

MC-Val-Cit-PAB-VX765

Cat. No.: B1193164
M. Wt: 1107.657
InChI Key: WLNFKQLBEWHSAV-BVMQVVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Prodrug Strategies in Chemical Biology Research

The concept of a prodrug, an inactive compound that is converted into a pharmacologically active agent within the body, has been a cornerstone of pharmaceutical development for decades. ijpsjournal.comijnrd.orgewadirect.com Initially conceived by Adrien Albert in 1958, this strategy aims to overcome limitations of conventional drugs, such as poor solubility, rapid metabolism, and lack of specificity. ijpsjournal.comewadirect.com Early prodrugs often involved simple chemical modifications like esterification to enhance a drug's absorption and bioavailability. ijnrd.orgnih.gov

Over time, prodrug design has evolved from these simple carrier-linked systems to more advanced, "smart" targeted systems. ijpsjournal.com This evolution reflects significant progress in understanding disease biology and advancements in medicinal chemistry. ijpsjournal.com Modern strategies increasingly focus on enzyme-activated prodrugs, which are designed to be cleaved by specific enzymes that are overexpressed in diseased tissues, thereby concentrating the therapeutic effect where it is most needed and minimizing systemic toxicity. ijnrd.orgewadirect.com

Principles of Targeted Chemical Delivery: Cleavable Linkers

A critical element in many modern prodrugs, particularly in the realm of antibody-drug conjugates (ADCs), is the cleavable linker. beilstein-journals.orgaxispharm.com These linkers are designed to be stable in the bloodstream but to break apart under specific conditions found at the target site, such as a change in pH or the presence of certain enzymes. axispharm.comchemistryviews.org This controlled release mechanism is pivotal for maximizing the therapeutic efficacy of the payload while minimizing off-target effects. axispharm.com

Enzyme-cleavable linkers are a prominent category, designed to be recognized and cleaved by proteases that are highly active in specific cellular compartments or disease microenvironments, like tumors. axispharm.com Among the most well-studied and successfully implemented are peptide-based linkers, particularly those containing dipeptide sequences like valine-citrulline (Val-Cit). nih.gov

The Val-Cit linker is renowned for its susceptibility to cleavage by cathepsin B, a lysosomal protease often overexpressed in cancer cells. caymanchem.com This specificity ensures that the active drug is released primarily within the target cells after internalization. caymanchem.com The design often incorporates a self-immolative spacer, such as p-aminobenzyloxycarbonyl (PABC), which spontaneously breaks down after the initial enzymatic cleavage, ensuring the complete and unmodified release of the drug. nih.govcam.ac.uk

Overview of MC-Val-Cit-PAB-VX765 within Contemporary Research Frameworks

This compound is a prodrug construct that integrates these advanced principles. musechem.com It is composed of several key components:

VX765 (Belnacasan): The active payload, an inhibitor of caspase-1. invivochem.comwikipedia.org

MC-Val-Cit-PAB: A sophisticated linker system designed for targeted release. caymanchem.commedkoo.com

This construct is designed for targeted delivery, where the linker is cleaved to release the active VX765 molecule. musechem.com The entire molecule is a tool for researchers investigating targeted therapies. musechem.commedkoo.com

The linker itself is a multi-part system:

MC (Maleimidocaproyl): Provides a stable attachment point, often to an antibody or another targeting moiety. caymanchem.com

Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by the enzyme cathepsin B. caymanchem.com

PAB (p-aminobenzyl): A self-immolative spacer that ensures the efficient release of the active drug following the cleavage of the Val-Cit linker. nih.govcaymanchem.com

VX765, also known as Belnacasan, is a prodrug that is converted in the body to its active form, VRT-043198. invivochem.comwikipedia.org This active metabolite is a potent and selective inhibitor of caspase-1, an enzyme involved in inflammatory processes. invivochem.cominvivogen.com By inhibiting caspase-1, VX765 blocks the release of pro-inflammatory cytokines IL-1β and IL-18. invivochem.cominvivogen.com Research has explored its potential in various inflammatory conditions. wikipedia.orgalzdiscovery.org

Research Scope and Objectives for this compound Investigations

The primary research objective for a compound like this compound is to achieve targeted delivery of the caspase-1 inhibitor VX765. musechem.com The overarching goal is to enhance the therapeutic window of VX765 by concentrating its activity at specific sites of inflammation or disease, thereby increasing efficacy and reducing potential systemic side effects.

Key areas of investigation include:

Targeted Anti-inflammatory Therapy: Given VX765's mechanism of action, a major focus is on its application in diseases where caspase-1-mediated inflammation is a key driver. nih.govresearchgate.net Research aims to determine if delivering VX765 directly to inflamed tissues can be more effective than systemic administration.

Oncology: The linker system, particularly the Val-Cit component, is frequently used in the development of antibody-drug conjugates (ADCs) for cancer therapy. creative-biolabs.com Cathepsin B, the enzyme that cleaves the Val-Cit linker, is often overexpressed in the tumor microenvironment. mdpi.com Therefore, research may explore the potential of this compound in cancer models where inflammation plays a significant role in tumor progression. musechem.com

Neuroinflammatory and Neurodegenerative Diseases: Studies have investigated the role of caspase-1 in neuroinflammation and its potential contribution to diseases like Alzheimer's. alzdiscovery.orgnih.gov Targeted delivery of a caspase-1 inhibitor to the brain is a significant area of interest to potentially mitigate neuroinflammatory processes. alzdiscovery.org

Interactive Data Table: Components of this compound

ComponentTypeFunction
MC Linker ComponentMaleimidocaproyl group for conjugation to a targeting molecule. caymanchem.com
Val-Cit Linker ComponentDipeptide (Valine-Citrulline) cleaved by Cathepsin B. caymanchem.com
PAB Linker Componentp-aminobenzyl self-immolative spacer for drug release. nih.govcaymanchem.com
VX765 PayloadProdrug of a Caspase-1 inhibitor (VRT-043198). invivochem.comwikipedia.org

Interactive Data Table: Research Findings on VX765

Research AreaModelKey Findings
Inflammation In vitro (human cells) & in vivo (mice)Blocks the release of IL-1β and IL-18. invivochem.cominvivogen.com
Epilepsy Mouse modelsReduced chronic epileptic activity. invivochem.com
Alzheimer's Disease Mouse modelsReversed memory impairment and reduced brain inflammation. alzdiscovery.org
Atherosclerosis Mouse modelsAlleviated vascular inflammation and atherosclerosis. nih.gov

Properties

Molecular Formula

C53H71ClN10O14

Molecular Weight

1107.657

IUPAC Name

4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl (2-chloro-4-(((S)-1-((S)-2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)phenyl)carbamate

InChI

InChI=1S/C53H71ClN10O14/c1-7-76-50-37(28-42(68)78-50)59-47(71)38-14-12-26-63(38)49(73)44(53(4,5)6)62-45(69)32-18-21-35(34(54)27-32)60-52(75)77-29-31-16-19-33(20-17-31)57-46(70)36(13-11-24-56-51(55)74)58-48(72)43(30(2)3)61-39(65)15-9-8-10-25-64-40(66)22-23-41(64)67/h16-23,27,30,36-38,43-44,50H,7-15,24-26,28-29H2,1-6H3,(H,57,70)(H,58,72)(H,59,71)(H,60,75)(H,61,65)(H,62,69)(H3,55,56,74)/t36-,37-,38-,43-,44+,50+/m0/s1

InChI Key

WLNFKQLBEWHSAV-BVMQVVSQSA-N

SMILES

O=C1C=CC(N1CCCCCC(N[C@H](C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(COC(NC3=CC=C(C(N[C@H](C(N4CCC[C@H]4C(N[C@@H]5[C@H](OCC)OC(C5)=O)=O)=O)C(C)(C)C)=O)C=C3Cl)=O)C=C2)=O)=O)C(C)C)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MC-Val-Cit-PAB-VX765;  MC-Val-Cit-PABC-VX765;  Belnacasan-conjugate;  VX765-conjugate.

Origin of Product

United States

Molecular Architecture and Rational Design of Mc Val Cit Pab Vx765

Structural Deconstruction of MC-Val-Cit-PAB-VX765

The efficacy of this compound as a targeted agent stems from its modular design. Each component plays a distinct and crucial role in the compound's stability, delivery, and activation.

Role of the Maleimidocaproyl (MC) Moiety in Bioconjugation Chemistry

The Maleimidocaproyl (MC) group is a key component for bioconjugation, the process of linking the molecule to a larger biological entity, such as an antibody. njbio.commabdesign.fr The maleimide (B117702) group within the MC moiety is highly reactive towards thiol groups, which are present in the cysteine residues of antibodies. njbio.comalmacgroup.com This reaction, known as a Michael addition, forms a stable covalent bond, securely attaching the linker-drug construct to the antibody. njbio.com The caproyl part of the MC moiety acts as a spacer, providing distance between the antibody and the rest of the linker-payload to minimize steric hindrance. mdpi.com

The MC linker is utilized in both cleavable and non-cleavable antibody-drug conjugates (ADCs). mdpi.com Its stability in systemic circulation is a critical attribute, preventing premature release of the payload. mabdesign.fr

Functional Significance of the Valine-Citrulline (Val-Cit) Dipeptide Linker in Protease-Activated Release

The Valine-Citrulline (Val-Cit) dipeptide is a well-established, enzymatically cleavable linker used extensively in the development of ADCs. iris-biotech.debroadpharm.com This dipeptide sequence is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells and inflammatory environments. iris-biotech.decaymanchem.com

The cleavage of the Val-Cit linker by cathepsin B is a critical step in the activation of the prodrug. broadpharm.comtcichemicals.com This enzymatic cleavage occurs at the amide bond between citrulline and the subsequent p-aminobenzyl (PAB) spacer. tcichemicals.comnih.gov The specificity of this cleavage ensures that the payload is preferentially released inside target cells, where cathepsin B is abundant, thereby minimizing off-target toxicity. iris-biotech.decaymanchem.com The Val-Cit linker generally exhibits good stability in plasma, which is crucial for preventing premature drug release during circulation. iris-biotech.demdpi.com

Mechanism of the p-Aminobenzyl (PAB) Self-Immolative Spacer

The p-Aminobenzyl (PAB) group, also referred to as p-aminobenzyloxycarbonyl (PABC), functions as a self-immolative spacer. mdpi.comgoogle.com Its role is to ensure the efficient and traceless release of the active drug following the enzymatic cleavage of the Val-Cit linker. iris-biotech.deunirioja.es

Once cathepsin B cleaves the amide bond connecting the citrulline residue to the PAB moiety, a spontaneous 1,6-elimination reaction is initiated. iris-biotech.denih.gov This electronic cascade results in the fragmentation of the PAB spacer, releasing the payload in its unmodified, active form. mdpi.comgoogle.com This self-immolative mechanism is advantageous because it does not require a second enzymatic step for drug liberation and avoids leaving a linker remnant attached to the drug, which could otherwise reduce its activity. nih.gov

VX765 (Belnacasan) as a Caspase-1 Inhibitory Payload: Structural Considerations

VX765, also known as Belnacasan, is a potent and selective inhibitor of caspase-1, an enzyme that plays a key role in inflammation. wikipedia.orgontosight.ai Caspase-1 is responsible for the activation of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). invivogen.comdrugbank.com By inhibiting caspase-1, VX765 can effectively block the production of these cytokines and reduce inflammation. ontosight.aiinvivogen.com

VX765 is a prodrug that is converted in the body to its active form, VRT-043198. wikipedia.orgmedchemexpress.com The active metabolite acts by covalently modifying a catalytic cysteine residue in the active site of caspase-1. invivogen.com In the context of this compound, the linker is covalently attached to an amino group of the VX765 molecule. medkoo.com The release of the unmodified VX765 payload is essential for its inhibitory function.

Design Rationale for Enzymatic Prodrug Activation

The design of this compound as an enzymatically activated prodrug is a deliberate strategy to enhance its therapeutic index. By combining a targeting moiety (implicitly an antibody in an ADC context), a cleavable linker, and a potent payload, the construct is designed to be inert in general circulation and activated only at the site of pathology.

The rationale hinges on the differential expression of enzymes in target tissues versus healthy tissues. Cathepsin B, the trigger for this prodrug, is primarily located within the lysosomes of cells and is upregulated in many cancer cells and inflammatory sites. iris-biotech.decaymanchem.com This ensures that the highly potent VX765 is released predominantly where it is needed, minimizing systemic exposure and associated side effects. This targeted release mechanism is a cornerstone of modern ADC technology. springernature.comnih.gov

Theoretical Considerations for Linker-Payload Stability in Biological Milieus

The stability of the linker-payload conjugate in biological fluids, particularly plasma, is a critical determinant of its efficacy and safety. creative-biolabs.com Premature cleavage of the linker can lead to the systemic release of the cytotoxic or immunomodulatory payload, causing off-target toxicity and reducing the amount of drug that reaches the target site. acs.org

Several factors influence the stability of the MC-Val-Cit-PAB linker. While generally stable in human plasma, the Val-Cit linker has shown susceptibility to cleavage by certain mouse carboxylesterases, such as Ces1c, which can complicate preclinical evaluation in murine models. springernature.comacs.orgnih.gov To address this, modifications to the linker, such as the addition of a glutamic acid residue to create a Glu-Val-Cit sequence, have been developed to enhance stability in mouse plasma. springernature.comunimi.it

The hydrophobicity of the linker-payload can also impact stability and can lead to aggregation, particularly at high drug-to-antibody ratios (DARs). acs.org The chemical nature of the conjugation site on the antibody can also influence the stability of the antibody-linker interface. creative-biolabs.com Therefore, careful design and empirical testing of linker-payload stability in plasma from different species are essential steps in the development of such targeted therapeutics. creative-biolabs.comsterlingpharmasolutions.com

Advanced Methodologies for Chemical Synthesis and Analytical Characterization

Synthetic Pathways for the MC-Val-Cit-PAB Linker

The MC-Val-Cit-PAB linker is a crucial component, designed for stability in circulation and specific cleavage at the target site, typically by lysosomal enzymes like cathepsin B. cd-bioparticles.netplos.orgbiochempeg.comcaymanchem.commedchemexpress.comcaymanchem.com Its synthesis involves the sequential coupling of its constituent parts: the Val-Cit dipeptide, the PAB spacer, and the MC group.

Dipeptide Synthesis Strategies for Val-Cit

The synthesis of the Val-Cit dipeptide is a key step in preparing the MC-Val-Cit-PAB linker. Standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase methods, can be employed. gyrosproteintechnologies.comresearchgate.netacs.orgresearchgate.net One reported approach for synthesizing a cathepsin B cleavable Val-Cit dipeptide linker involved a six-step route starting from L-Citrulline. nih.govnih.gov Another method for synthesizing Fmoc-Val-Cit-PAB involves preparing Fmoc-Cit-PABOH, followed by Fmoc deprotection and reaction with Fmoc-Val-OSu. chemicalbook.com

Integration of the PAB Moiety

The p-aminobenzyl (PAB) moiety serves as a self-immolative spacer, designed to undergo 1,6-elimination after enzymatic cleavage of the dipeptide, thereby releasing the free drug payload. iris-biotech.dersc.orgacs.org In some synthetic routes for the Val-Cit-PAB linker, the PAB spacer is incorporated via coupling reactions. For instance, a modified route for the synthesis of the Mc-Val-Cit-PABOH linker involved the incorporation of the para-aminobenzyl alcohol moiety via HATU coupling followed by dipeptide formation. nih.govnih.gov Another method describes the condensation of Fmoc-Val-Cit with p-aminobenzyl alcohol (PAB) using a coupling agent like EEDQ to form Fmoc-Val-Cit-PAB. google.com

Introduction of the Maleimidocaproyl Group

The maleimidocaproyl (MC) group is typically the terminal functional group of the linker, serving as the attachment point for conjugation to a protein, such as an antibody, usually via a free thiol group of a cysteine residue. nih.govacs.orgacs.orgnih.gov The introduction of the MC group generally occurs in the later stages of the linker synthesis. This can involve reacting the Val-Cit-PAB intermediate with a maleimido-containing activated ester, such as maleimidocaproic acid N-hydroxysuccinimide ester. One described route for the MC-Val-Cit-PAB linker involves the formation of the maleimidocaproyl group, followed by the sequential attachment of valine and citrulline, and then the incorporation of the p-aminobenzyl spacer. Alternatively, a Val-Cit-PAB intermediate can react with an active ester linker containing a maleimide (B117702) structure. google.com

Optimized Synthesis Procedures for Enhanced Yield and Stereochemical Control

Synthesis Step/IntermediateReported Yield (%)Reference
Overall yield from L-Citrulline to Mc-Val-Cit-PABOH50 nih.govnih.gov
Fmoc-Val-Cit-PABOH from Cit-PABOH and Fmoc-Val-OSu85-95 nih.gov
Fmoc-Val-Cit-PAB (overall)85 chemicalbook.com
Intermediates in Mc-Val-Cit-PABOH synthesis55 (intermediate 8), 65 (intermediate 10) nih.gov

Synthesis of the VX765 Payload and its Precursors

VX765 (Belnacasan) is the payload component of the conjugate, functioning as a prodrug that is converted to the active caspase-1 inhibitor, VRT-043198, via esterase cleavage. nih.govdrugbank.comtocris.comaai.orgsigmaaldrich.comnih.gov The synthesis of VX765 and its precursors has been described in the literature. One reported synthesis of VX765 involved a palladium-catalyzed coupling of a vinyl bromide of an ethoxyfuranone with the amide of a Cbz-protected proline amide. This reaction was utilized for the synthesis of a key intermediate. nih.govacs.org The conversion of intermediates, such as a protected homoserine derivative, through various reactions including coupling, deprotection, and cyclization steps, leads to the final VX765 structure. nih.gov

Conjugation Strategies for MC-Val-Cit-PAB and VX765

The conjugation of the MC-Val-Cit-PAB linker to the VX765 payload involves forming a stable, cleavable linkage between the two molecules. In the case of MC-Val-Cit-PAB-VX765, the linker is covalently linked with an amino group present in the VX765 molecule. medkoo.com

A common strategy for conjugating a payload containing an amine group to a PAB-based linker involves activating the hydroxyl group of the PAB moiety. This is often achieved by reacting the PAB-containing linker with a reagent like p-nitrophenyl chloroformate or bis(4-nitrophenyl) carbonate to form a reactive p-nitrophenyl carbonate or activated ester. iris-biotech.deacs.orgcaymanchem.com This activated linker can then readily react with a primary or secondary amine on the drug payload, forming a stable carbamate (B1207046) linkage. iris-biotech.deacs.org Given that VX765 contains an amino group, it is likely conjugated to the PAB linker via a carbamate bond formed through the reaction with an activated PAB-linker intermediate.

The maleimide group of the MC-Val-Cit-PAB linker is subsequently used for conjugation to a targeting protein, such as an antibody, typically reacting with accessible thiol groups of cysteine residues to form a stable thioether linkage. nih.govacs.orgacs.orgnih.gov

Table 2 summarizes the functional roles of the different components in the conjugation strategy.

ComponentFunctional Role in Conjugation
Maleimidocaproyl (MC)Facilitates covalent conjugation to cysteine residues on proteins. nih.govacs.orgacs.orgnih.gov
Valine-Citrulline (Val-Cit)Protease-cleavable sequence, sensitive to cathepsin B. cd-bioparticles.netplos.orgbiochempeg.comcaymanchem.commedchemexpress.comcaymanchem.com
p-Aminobenzyl (PAB)Self-immolative spacer, releases payload after dipeptide cleavage. iris-biotech.dersc.orgacs.org
VX765Therapeutic payload, released upon linker cleavage. drugbank.comtocris.comaai.orgsigmaaldrich.comnih.govmedkoo.com

Amidation-Based Conjugation Approaches

Amidation is a fundamental reaction in chemical conjugation, particularly relevant for forming peptide bonds within the linker structure (Val-Cit) and for coupling the linker to the drug payload or a targeting moiety if applicable mdpi.com. Amide bond formation involves the reaction of a carboxylic acid group with an amine group. Various coupling reagents and strategies are employed to facilitate this reaction and minimize unwanted side reactions like racemization, especially when dealing with chiral amino acids in the peptide linker nih.govmdpi.comnih.gov.

For conjugating the MC-Val-Cit-PAB linker to the VX765 payload, amidation chemistry is typically employed to link the PAB group to an amino group present in the VX765 molecule medkoo.com. Peptide-small molecule conjugation methods frequently utilize amide bond formation between the peptide linker and the small molecule drug qyaobio.com. Conventional amide coupling methods, such as carbodiimide-mediated coupling (e.g., using HATU, HBTU, HOBt) or NHS ester activation, are common approaches for such conjugations mdpi.com.

Optimization of Reaction Conditions for Conjugate Formation

Optimizing reaction conditions is crucial for achieving high conjugation efficiency, yield, and purity of the final conjugate, this compound. Factors influencing conjugation efficiency include the physical and chemical characteristics of the molecules being coupled, the reactivity of functional groups, and reaction parameters such as pH, temperature, solvent, and reactant molar ratios .

For amidation-based conjugations, the choice of coupling reagent, reaction time, and temperature significantly impact the outcome. For instance, EDC coupling is often more effective at a slightly acidic pH . Minimizing side reactions, such as hydrolysis of activated intermediates or racemization of chiral centers (particularly in the Val-Cit peptide), is a primary goal of optimization mdpi.comnih.gov.

In the context of conjugating the MC-Val-Cit-PAB linker, particularly to a sensitive payload like VX765, reaction conditions must be carefully controlled to preserve the activity and integrity of the drug molecule. Optimization studies may involve evaluating different coupling strategies, protecting group schemes, and purification methods to maximize the yield of the desired conjugate while minimizing impurities nih.govnih.gov. The order of addition of reactants and the concentration of reagents can also play a significant role in conjugation efficiency and product homogeneity .

Spectroscopic and Chromatographic Methodologies for Structural Confirmation in Research

Comprehensive analytical characterization is essential to confirm the structure, purity, and integrity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose ijsra.netresearchgate.netnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the detailed structural identity of small molecules and conjugates. By providing information about the chemical environment of individual atoms within the molecule, NMR (including 1D and 2D techniques like 1H NMR, 13C NMR, COSY, TOCSY, and NOESY) can confirm the connectivity of the linker components (MC, Val, Cit, PAB) and the successful attachment of the VX765 payload ijsra.netintertek.com. Analysis of chemical shifts, coupling patterns, and integration of signals allows for the verification of the proposed structure and the identification of any structural isomers or impurities ijsra.net.

Mass Spectrometry (MS) for Molecular Weight Verification and Purity Assessment

Mass spectrometry is indispensable for determining the molecular weight of the conjugate and assessing its purity. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) can provide accurate mass measurements of the intact conjugate, confirming the presence of the expected molecular ion peak ijsra.netintertek.com. High-resolution MS can provide the exact mass, which can be used to determine the elemental composition and differentiate between compounds with similar nominal masses medkoo.com. LC-MS, which couples liquid chromatography with mass spectrometry, is particularly useful for separating the conjugate from impurities and degradation products and then obtaining mass information on each separated component ijsra.netintertek.com. This allows for the identification and characterization of process-related impurities and degradation pathways nih.gov.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

HPLC is a widely used chromatographic technique for assessing the purity of this compound and separating it from related impurities, precursors, and potential isomers ijsra.netresearchgate.net. Reversed-phase HPLC (RP-HPLC) is commonly employed to separate compounds based on their hydrophobicity nih.gov. By using different stationary phases and mobile phase gradients, optimal separation conditions can be developed to resolve closely related substances ijsra.net. The purity of the conjugate is determined by integrating the peak area corresponding to the main product relative to the areas of all other peaks in the chromatogram. HPLC can also be used to analyze the presence of diastereomers that might arise during the synthesis of the peptide linker or the conjugation step, although specific chiral stationary phases might be required for separating enantiomers if necessary. UV detection is typically used in conjunction with HPLC for detecting the eluting compounds researchgate.net.

Enzymatic Activation and Payload Release Mechanisms of Mc Val Cit Pab Vx765

Identification of Key Proteases for Val-Cit Cleavage

The Val-Cit dipeptide is a crucial component, designed to be recognized and cleaved by specific proteases that are overexpressed in tumor cells. broadpharm.com This enzymatic targeting is a key strategy to ensure that the cytotoxic payload is released predominantly at the site of the tumor, thereby minimizing systemic toxicity.

Cathepsin B as the Primary Lysosomal Enzyme

Cathepsin B is widely recognized as the primary lysosomal protease responsible for cleaving the Val-Cit linker. broadpharm.comnih.govacs.orgnih.gov This cysteine protease is frequently overexpressed in various types of cancer cells and is highly active within the acidic environment of lysosomes. broadpharm.comiris-biotech.de The mechanism involves the hydrolysis of the amide bond between the citrulline residue and the PAB spacer. nih.govmedchemexpress.comtcichemicals.com The specificity of Cathepsin B for the Val-Cit sequence has been a cornerstone in the design of many antibody-drug conjugates (ADCs) and prodrugs. broadpharm.comnih.govnih.gov Initial designs of cleavable linkers identified that a hydrophilic residue at the P1 position (Citrulline) and a hydrophobic residue at the P2 position (Valine) are favorable for Cathepsin B cleavage while maintaining stability in plasma. cam.ac.uk

Other Potential Proteases Involved in Prodrug Activation

While Cathepsin B is the principal enzyme, research has revealed that other proteases can also contribute to the cleavage of the Val-Cit linker. nih.gov Gene knockout studies have implicated other lysosomal cathepsins, such as Cathepsin L, Cathepsin S, and Cathepsin F, in the activation process. nih.gov This suggests a degree of redundancy in the enzymatic activation mechanism within the lysosome.

Furthermore, other proteases found in different biological compartments can also cleave the Val-Cit sequence, which can sometimes lead to premature drug release. These include:

Neutrophil elastase , a serine protease, has been shown to cleave the Val-Cit linker. nih.govacs.org

Carboxylesterase 1C (Ces1C) , found in mouse and rat plasma, can also hydrolyze the linker, which poses challenges for the preclinical evaluation of ADCs with this linker in rodent models. nih.govacs.org

Kinetics of Enzymatic Cleavage in In Vitro Systems

Understanding the kinetics of the enzymatic cleavage is vital for predicting the efficiency of drug release. In vitro studies are essential for characterizing the rate of prodrug activation and the factors that influence it. debiopharm.com

Development of Enzyme Activity Assays for Prodrug Activation

Several in vitro assays are employed to study the enzymatic activation of prodrugs like MC-Val-Cit-PAB-VX765. scirp.org These assays typically involve incubating the compound with the purified enzyme and monitoring the release of the payload over time. debiopharm.com

Commonly used methods include:

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) : These techniques are used to separate and quantify the parent compound, the cleaved linker components, and the released drug, providing a direct measure of cleavage efficiency.

Fluorogenic Assays : These assays utilize quenched fluorescent probes attached to the linker. Upon enzymatic cleavage, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence that corresponds to the rate of cleavage.

Enzyme-Linked Immunosorbent Assay (ELISA) : This method can be adapted to detect the released drug or specific cleavage products.

These assays are critical for comparing the cleavage rates of different linker designs and for assessing their stability in various biological matrices, such as plasma. scirp.org

Factors Influencing Cleavage Rate (e.g., pH, Enzyme Concentration)

The rate of enzymatic cleavage of the Val-Cit linker is influenced by several factors:

FactorEffect on Cleavage RateScientific Rationale
pH Optimal at acidic pH (e.g., 4.5-5.5)Lysosomal proteases like Cathepsin B have optimal activity in the acidic environment of the lysosome. vulcanchem.com The lower pH of the tumor microenvironment can also contribute to activation.
Enzyme Concentration Directly proportional to the cleavage rateA higher concentration of the active enzyme, such as Cathepsin B in tumor lysosomes, leads to a faster rate of prodrug activation.
Substrate Concentration Follows Michaelis-Menten kineticsThe rate of cleavage increases with substrate concentration until the enzyme becomes saturated. Studies have shown no significant difference in Kм or kcat values for vc-MMAE cleavage by Cathepsin B across different antibody carriers, suggesting the antibody itself doesn't hinder access to the cleavage site. nih.gov
Steric Hindrance Can reduce cleavage efficiencyThe proximity of the payload to the cleavage site can sterically hinder the enzyme's access. The PAB spacer helps to alleviate this by distancing the drug from the dipeptide. nih.gov

Mechanism of Self-Immolative PAB Spacer Activation and Drug Release

The p-aminobenzyl carbamate (B1207046) (PAB) spacer is a self-immolative linker, meaning it spontaneously decomposes to release the drug after the initial enzymatic cleavage event. otago.ac.nzsymeres.com This is a critical feature that ensures the release of the payload in its unmodified, active form. iris-biotech.de

The mechanism proceeds as follows:

Enzymatic Cleavage : Cathepsin B (or another suitable protease) cleaves the amide bond between citrulline and the PAB spacer. nih.govtcichemicals.com This cleavage exposes a primary amine on the PAB group.

1,6-Elimination Cascade : The newly formed aniline (B41778) nitrogen initiates a spontaneous electronic cascade reaction known as 1,6-elimination. iris-biotech.deotago.ac.nziris-biotech.de The lone pair of electrons on the nitrogen pushes into the aromatic ring, leading to the expulsion of the carbamate-linked drug and the formation of an unstable aza-quinone methide intermediate.

Payload Release : The unstable intermediate quickly decomposes, releasing the active drug (VX765) and carbon dioxide. iris-biotech.de This self-immolative process is thermodynamically driven and ensures a clean and efficient release of the payload at the target site. otago.ac.nz

This elegant, traceless release mechanism is a hallmark of the Val-Cit-PAB linker system and is integral to the design of many successful targeted therapies. nih.goviris-biotech.de

Stability of the Linker-Payload Construct in Different In Vitro Biological Media

The stability of the maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-Val-Cit-PAB) linker is a critical determinant of the efficacy and safety profile of an antibody-drug conjugate (ADC). This linker is engineered to remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. adcreview.combinghamton.edu Conversely, it must be efficiently cleaved within the target tumor cells by lysosomal proteases. mdpi.com The stability of this linker system, and by extension constructs like this compound, has been evaluated in various in vitro biological media, primarily human and rodent plasma.

Research findings indicate a significant difference in the stability of the Val-Cit linker between human and rodent plasma. cam.ac.uknih.govmdpi.com Generally, Val-Cit-containing ADCs exhibit high stability in human plasma. cam.ac.ukacs.org However, they are markedly less stable in mouse and rat plasma due to enzymatic activity that leads to premature cleavage. cam.ac.uknih.gov

The primary enzyme responsible for the instability of Val-containing peptide linkers in mouse plasma has been identified as carboxylesterase 1C (Ces1C). nih.govmdpi.comnih.gov This enzyme can hydrolyze the linker, leading to premature release of the drug. mdpi.com Studies have shown that Val-Cit-containing ADCs are significantly more stable in Ces1C-knockout mice, confirming the role of this enzyme. nih.gov In addition to carboxylesterases, human neutrophil elastase has been identified as another enzyme capable of cleaving the bond between valine and citrulline, potentially contributing to off-target payload release. adcreview.comnih.gov

The discrepancy in stability between human and rodent plasma is a crucial consideration for the preclinical evaluation of ADCs utilizing the Val-Cit linker. nih.gov The instability in mouse models can lead to reduced potency and an inaccurate assessment of the therapeutic window. cam.ac.uk

Below are tables summarizing research findings on the stability of Val-Cit-PAB-based constructs in different biological media.

Table 1: Half-Life of Val-Cit Linker Conjugates in Plasma This table presents comparative half-life data for dipeptide-containing ADCs in isolated plasma from different species.

LinkerPayloadMediumHalf-Life (t½)Citation
Val-CitMMAEHuman Plasma230 days cam.ac.uk
Val-CitMMAEMouse Plasma80 hours cam.ac.uk
Phe-LysMMAEHuman Plasma30 days cam.ac.uk
Phe-LysMMAEMouse Plasma12.5 hours cam.ac.uk

Table 2: Stability of Val-Cit vs. Other Linkers in Rodent Plasma This table provides data from studies comparing the stability of Val-Cit linkers to other linker types in rodent plasma or serum.

LinkerConjugate TypeMediumStability FindingCitation
Val-CitSmall MoleculeMouse Serumt½ = 11.2 hours cam.ac.uk
Val-AlaSmall MoleculeMouse Serumt½ = 23 hours cam.ac.uk
Val-Cit-PABCADC (MMAE)Rat Plasma20% payload loss after 1 week at 37°C nih.gov
Val-Cit-PABCADCMouse PlasmaUnstable mdpi.com
Sulfatase-cleavableADCMouse PlasmaStable for over 7 days nih.gov

These findings underscore that while the MC-Val-Cit-PAB linker system is designed for stability in human circulation, its behavior in preclinical rodent models must be carefully interpreted due to species-specific enzymatic activity. cam.ac.ukmdpi.com

Molecular Mechanism of Action of the Released Vx765 Payload

Caspase-1 Inhibition: Direct Molecular Interactions

The primary mechanism of action for VX765's active form, VRT-043198, is the direct inhibition of caspase-1, an enzyme crucial for inflammatory processes. invivogen.comnih.govnih.gov

VRT-043198 acts as an active site inhibitor of caspase-1. nih.gov It achieves this by forming a reversible covalent bond with the catalytic cysteine residue within the enzyme's active site. nih.govnih.govresearchgate.netbiorxiv.org This modification effectively blocks the enzyme's normal function. researchgate.net

VRT-043198 demonstrates high selectivity for caspase-1 and the closely related caspase-4. invivogen.comnih.govtocris.com Studies have shown that it is significantly less potent against other caspases. For instance, its selectivity for caspase-1 is 100 to 10,000 times greater than for caspases-3 and -6 through -9. bpsbioscience.com While it potently inhibits caspase-1 and caspase-4, its activity against other caspases like caspase-8 is considerably lower. nih.gov

Table 1: Inhibitory Activity of VRT-043198 Against Various Caspases This table is interactive. Users can sort columns by clicking on the headers.

Caspase Target Inhibition Constant (Ki) or IC50 Selectivity vs. Caspase-1 Reference
Caspase-1 Ki < 1 nM - nih.gov
Caspase-4 Ki < 0.6 nM Nearly equipotent invivochem.comnih.govtocris.com
Caspase-8 Ki = 100 nM ~100-fold less potent nih.gov
Caspase-6 Ki = 560 nM ~560-fold less potent nih.gov
Caspase-9 Ki = 1030 nM ~1030-fold less potent nih.gov
Caspase-3 - 100-10,000-fold less potent bpsbioscience.com
Caspase-5 IC50 = 10.6 nM - nih.gov
Caspase-10 IC50 = 66.5 nM - nih.gov
Caspase-14 IC50 = 58.5 nM - nih.gov

Covalent Modification of the Catalytic Cysteine Residue

Modulation of Inflammasome Pathways

VX765 influences the inflammasome pathways, which are critical in the innate immune response.

Recent research has revealed that VX765 can antagonize the assembly and activation of the NLRP3 inflammasome. researchgate.netnih.govelifesciences.org The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers caspase-1. elifesciences.orgbiorxiv.org By inhibiting caspase-1, VX765 can disrupt a potential feed-forward loop that promotes further inflammasome assembly. elifesciences.orgbiorxiv.org

A key function of activated caspase-1 is to process the precursors of pro-inflammatory cytokines, specifically pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms. drugbank.comnih.govnih.gov By inhibiting caspase-1, VX765 effectively blocks this processing step. invivogen.comdrugbank.cominvivochem.comaai.org This leads to a significant reduction in the release of mature IL-1β and IL-18, which are potent mediators of inflammation. invivogen.comdrugbank.combpsbioscience.cominvivochem.comaai.org VX765 has been shown to have little to no effect on the release of other cytokines such as TNF-α, IL-1α, IL-6, and IL-8. drugbank.combpsbioscience.cominvivochem.com

Inhibition of NLRP3 Inflammasome Assembly and Activation

Impact on Programmed Cell Death Pathways: Pyroptosis Inhibition

VX765 has a direct impact on a specific form of programmed cell death known as pyroptosis. researchgate.netnih.gov Pyroptosis is a highly inflammatory type of cell death that is dependent on caspase-1. invivogen.comresearchgate.net Activated caspase-1 cleaves a protein called gasdermin D (GSDMD), and the resulting fragment forms pores in the cell membrane, leading to cell lysis and the release of inflammatory contents. researchgate.netnih.govpnas.org By inhibiting caspase-1, VX765 prevents the cleavage of GSDMD, thereby blocking the execution of pyroptosis. researchgate.netnih.govnih.govelsevier.es This inhibition of pyroptosis has been observed in various cell types, including macrophages and microglia. researchgate.netnih.govpnas.org

Mechanism of Gasdermin D Processing Inhibition

The active payload released from the MC-Val-Cit-PAB linker, VX765 (Belnacasan), functions as a potent and selective inhibitor of inflammatory caspases, primarily caspase-1 and to a lesser extent, caspase-4. invivogen.comtocris.comrndsystems.com VX765 is a prodrug that is converted in the body to its active metabolite, VRT-043198. invivogen.comwikipedia.orginvivochem.com The central mechanism of action of this active metabolite involves the direct inhibition of caspase-1, an enzyme that plays a pivotal role in the inflammatory process known as pyroptosis. wikipedia.orgnih.govinvivogen.com

Inflammasome activation, a response to various stimuli including pathogens and cellular stress, triggers the auto-cleavage and activation of pro-caspase-1. invivogen.com Activated caspase-1 then acts on several substrates, a key one being Gasdermin D (GSDMD). invivogen.cominvivogen.com Caspase-1 cleaves GSDMD to separate its N-terminal domain (GSDMD-N) from its C-terminal domain. invivogen.compnas.org The liberated GSDMD-N fragment oligomerizes and inserts itself into the cell membrane, forming large pores. pnas.orgbiorxiv.org This pore formation disrupts the cell's osmotic balance, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), which are also processed into their mature forms by caspase-1. invivogen.comnih.govinvivogen.com This entire process constitutes pyroptotic cell death.

VX765 exerts its inhibitory effect by robustly restraining the caspase-1-mediated processing of Gasdermin D. nih.govresearchgate.net By acting as a selective inhibitor, its active form, VRT-043198, covalently modifies a catalytic cysteine residue in the active site of caspase-1, effectively blocking its enzymatic activity. invivogen.com This inhibition prevents the cleavage of GSDMD, thereby abrogating the formation of membrane pores and halting the execution of pyroptosis. invivogen.compnas.org Consequently, the release of inflammatory cellular contents and mature cytokines is significantly reduced. invivochem.compnas.org Studies have demonstrated that in various cell models, including human microglia, treatment with VX765 effectively prevents the morphological changes associated with pyroptosis and reduces the release of lactate (B86563) dehydrogenase (LDH), a marker of cell lysis and membrane integrity loss. pnas.org

Table 1: Research Findings on VX765-Mediated Inhibition of Gasdermin D Processing

FindingModel SystemOutcomeReference(s)
Inhibition of GSDMD Cleavage Mouse models of atherosclerosis; Traumatic Brain Injury (TBI) models.VX765 robustly restrains caspase-1-mediated Gasdermin D processing. nih.govresearchgate.netnih.gov
Prevention of Pyroptosis Human microglia exposed to inflammatory stimuli (nigericin, ATP).VX765 treatment significantly reduced the percentage of pyroptotic cells and the release of LDH, a marker for pyroptotic cell death. pnas.org
Reduction of Pro-inflammatory Cytokine Release Mouse models of inflammatory disease; human monocytes.VX765 inhibits the release of IL-1β and IL-18, which are downstream effects of caspase-1 activation and GSDMD pore formation. invivogen.cominvivochem.cominvivogen.com
Blockade of Pore Formation In vitro liposome (B1194612) leakage assay.VX765, as a caspase inhibitor, completely inhibited calcein (B42510) release from liposomes, a proxy for blocking GSDMD pore formation. biorxiv.org

Interplay with Apoptosis and Necrosis Pathways

The inhibition of pyroptosis by VX765 places it at a critical intersection of regulated cell death (RCD) pathways, influencing the balance between pyroptosis, apoptosis, and necrosis. invivogen.com These pathways are not mutually exclusive and exhibit significant crosstalk, ensuring that a cell can execute a death program even if one pathway is blocked. invivogen.commdpi.com

Pyroptosis is a highly inflammatory form of programmed necrosis, distinct from the generally non-inflammatory, "silent" process of apoptosis. nih.govinvivogen.com While apoptosis is primarily mediated by caspases like caspase-3 and caspase-9, and necrosis has been historically considered an uncontrolled process, it is now understood that regulated necrosis pathways like necroptosis and pyroptosis exist. invivogen.comoup.com The decision between these fates can be dictated by the availability of specific caspases and substrates.

The interplay is complex. For instance, caspase-8, a key initiator of the extrinsic apoptosis pathway, can also cleave GSDMD to induce pyroptosis, particularly when apoptosis is inhibited. nih.gov Conversely, in some contexts, inhibiting caspase-1 with VX765 can shift the cell death modality. By preventing GSDMD-mediated pyroptosis, VX765 may allow an alternative cell death program, such as apoptosis or another form of regulated necrosis, to proceed, depending on the initial stimulus and cellular context. However, preclinical studies have indicated that VX765 is highly selective for the caspase-1 subfamily and does not demonstrate significant activity in cellular models of apoptosis, suggesting it does not directly trigger or inhibit apoptotic pathways. invivochem.com

Preclinical in Vitro Research Methodologies for Mechanistic Characterization

Cell-Based Assays for Caspase Activity Modulation

To confirm the inhibitory action of the released VX765, researchers utilize various cell-based assays to directly or indirectly measure caspase-1 activity. These assays are fundamental to demonstrating the compound's intended pharmacological effect.

Fluorogenic substrate assays provide a direct and quantitative measure of caspase-1 enzymatic activity within cell lysates. The principle of this assay involves a synthetic peptide substrate that is specifically recognized and cleaved by caspase-1. This peptide is conjugated to a fluorescent reporter molecule (fluorophore), such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), in a manner that quenches its fluorescence.

Upon cleavage by active caspase-1, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. nih.gov The rate of fluorescence increase is directly proportional to the caspase-1 activity in the sample. In the context of MC-Val-Cit-PAB-VX765, cells are first treated with the compound and then stimulated to induce inflammasome activation. Cell lysates are subsequently incubated with the fluorogenic substrate. A reduction in the fluorescence signal compared to untreated, stimulated controls indicates successful inhibition of caspase-1 by the released VX765. nih.gov Several peptide sequences are used as specific substrates for caspase-1 and related inflammatory caspases. cpcscientific.comsigmaaldrich.comeurogentec.com

Table 1: Common Fluorogenic Substrates for Caspase-1 Activity This table is interactive. Users can sort columns by clicking on the headers.

Peptide Sequence Fluorophore Typical Excitation/Emission (nm) Primary Target Caspases
Ac-YVAD-AMC AMC 380 / 460 Caspase-1
Ac-WEHD-AMC AMC 380 / 460 Caspase-1, Caspase-4, Caspase-5
Ac-WEHD-AFC AFC 380 / 500 Caspase-1

Data sourced from multiple biochemical suppliers and research articles. nih.govcpcscientific.comsigmaaldrich.comeurogentec.comthermofisher.com

Western blotting is an indispensable technique for visualizing the molecular events associated with inflammasome activation and its inhibition. Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1 (approximately 45 kDa), which undergoes autoproteolytic cleavage upon inflammasome assembly to form the active enzyme, typically composed of p20 and p10 subunits. researchgate.netmedchemexpress.com

Researchers use Western blotting to detect these cleaved fragments in cell lysates. researchgate.netsci-hub.se However, VX765 is an irreversible inhibitor that targets the enzyme's active site but does not prevent the initial autoproteolytic activation cleavage. nih.gov Therefore, studies may show that treatment with VX765 does not reduce the levels of cleaved caspase-1 itself. nih.gov

The more critical application of Western blotting in this context is to assess the processing of downstream substrates of caspase-1. The primary substrates are pro-IL-1β, pro-IL-18, and Gasdermin D (GSDMD). scholaris.canih.gov Active caspase-1 cleaves GSDMD, generating an N-terminal fragment (GSDMD-N) that forms pores in the cell membrane, leading to pyroptosis and cytokine release. nih.gov Treatment with VX765 effectively blocks this cleavage. Therefore, Western blot analysis in VX765-treated cells is expected to show a significant decrease in the levels of cleaved GSDMD-N and mature IL-1β, providing strong evidence of functional caspase-1 inhibition. nih.govresearchgate.net

Table 2: Expected Western Blot Results After Treatment with VX765 and Inflammasome Stimulation

Protein Target Untreated Control Stimulated Control Stimulated + VX765 Rationale
Pro-Caspase-1 Baseline Decreased Decreased Zymogen is cleaved upon stimulation.
Cleaved Caspase-1 (p20/p10) Undetectable Increased Increased VX765 inhibits activity, not autoproteolytic cleavage. nih.gov
Pro-GSDMD Baseline Decreased Baseline/Slightly Decreased GSDMD is cleaved by active Caspase-1.
Cleaved GSDMD (GSDMD-N) Undetectable Increased Decreased/Undetectable VX765 blocks Caspase-1 from cleaving GSDMD. nih.gov

Fluorogenic Substrate Assays for Caspase-1 Activity

Assessment of Inflammasome Activation in Cellular Systems

Beyond the direct measurement of caspase-1, it is crucial to assess the broader physiological consequences of inflammasome activation and its inhibition by this compound.

The maturation and secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) are hallmark outcomes of canonical inflammasome activation. tmc.edu Pro-IL-1β and pro-IL-18 are cleaved by active caspase-1 into their mature, biologically active forms, which are then secreted from the cell. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and quantitative method used to measure the concentration of these secreted cytokines in cell culture supernatants. tmc.edu In a typical experiment, immune cells like macrophages or reconstituted cellular systems are primed (e.g., with LPS to induce pro-IL-1β expression) and then treated with the test compound before being exposed to an inflammasome-activating stimulus. The supernatant is then collected and analyzed. A significant reduction in the levels of mature IL-1β and IL-18 in supernatants from cells treated with this compound, compared to stimulated controls, serves as robust evidence of potent inflammasome pathway inhibition. biorxiv.orgmedrxiv.orguliege.beembopress.org

Table 3: Example of IL-18 Release Data from LPS-stimulated cells

Treatment Group IL-18 Concentration (pg/mL) Percent Inhibition
Unstimulated Control 5.2 N/A
Stimulated Control (LPS) 83.2 0%

This table presents illustrative data based on findings from published studies investigating VX765. biorxiv.orguliege.be

Flow cytometry offers a powerful, high-throughput method for analyzing inflammasome activation at the single-cell level. One key application is the detection of active caspases using fluorescently labeled inhibitor probes (FLICA). nih.gov These reagents are cell-permeable, non-toxic caspase inhibitors that carry a fluorescent tag. They covalently bind to the enzymatic center of active caspases. For instance, a FLICA reagent specific for caspase-1 will cause cells with active inflammasomes to become fluorescent. This fluorescence can be quantified by flow cytometry. Treatment with an effective inhibitor like VX765 prior to stimulation prevents the binding of the FLICA reagent, resulting in a lower fluorescent signal and a reduced percentage of FLICA-positive cells. scholaris.canih.gov

Another application of flow cytometry is to detect pyroptosis, the inflammatory cell death triggered by inflammasome activation. As the GSDMD-N pores form, the cell membrane loses integrity, allowing cell-impermeant DNA dyes like propidium (B1200493) iodide (PI) or 7-AAD to enter and stain the nucleus. scholaris.ca An increase in the population of PI-positive cells is a marker of pyroptosis, and this increase is expected to be blocked by VX765. nih.gov Flow cytometry can also be used to detect the formation of the ASC speck, a large signaling platform that is a core component of most inflammasomes, which relocates from a diffuse cytoplasmic distribution to a single dense focus upon activation. nih.govnih.gov

Cytokine Release Assays (e.g., ELISA for IL-1β, IL-18)

In Vitro Cellular Uptake and Intracellular Trafficking Studies of the Prodrug

For the prodrug this compound to be effective, it must be taken up by target cells, and the linker must be cleaved in the correct subcellular compartment to release the active drug, VX765. caymanchem.com In vitro studies are essential to confirm this process. The MC-Val-Cit-PAB linker is designed to be stable in circulation but is cleaved by lysosomal proteases like cathepsin B. caymanchem.comnih.gov

Methodologies to study the uptake and trafficking of such conjugates often involve synthesizing a fluorescently-labeled version of the compound. Confocal laser scanning microscopy (CLSM) is then used to visualize the internalization of the compound and its localization within the cell over time. nih.gov Co-staining with specific organelle markers, such as LysoTracker for lysosomes, allows researchers to determine if the prodrug is trafficked to the lysosomal compartment, which is necessary for cathepsin B-mediated cleavage. nih.govnih.gov

Quantitative analysis of cellular uptake can be performed using flow cytometry, which measures the increase in cell-associated fluorescence after incubation with the labeled prodrug. nih.gov Alternatively, unlabeled prodrug can be quantified within cell lysates using highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method can also be used to detect and quantify the released VX765, confirming that intracellular cleavage has occurred.

Table 4: Methodologies for Studying Prodrug Uptake and Trafficking

Methodology Purpose Typical Output
Confocal Microscopy Visualize intracellular localization Fluorescence images showing co-localization with organelle markers (e.g., lysosomes)
Flow Cytometry Quantify cellular uptake Histograms showing shift in fluorescence intensity of cell population
LC-MS/MS Quantify internalized prodrug and released active drug Concentration data of specific molecules in cell lysates

Methodologies for Studying Prodrug Internalization

The initial and critical step for an ADC's mechanism of action is its binding to a target antigen on the cell surface and subsequent internalization. Standard laboratory methods to study this process for a conjugate like this compound would typically include:

Flow Cytometry: This technique is widely used to quantify the rate and extent of ADC internalization. Target cells are incubated with a fluorescently labeled version of the ADC, and the change in fluorescence intensity over time is measured. This allows for a quantitative assessment of the amount of ADC bound to the cell surface versus the amount that has been internalized.

Confocal Microscopy: To visualize the internalization process, ADCs can be labeled with fluorescent dyes. Confocal microscopy allows for high-resolution imaging of live or fixed cells, providing qualitative evidence of the ADC moving from the cell membrane to intracellular compartments.

High-Content Imaging: This automated microscopy approach can provide quantitative data on internalization and trafficking across a large cell population, offering a more robust analysis than traditional microscopy.

Intracellular Localization of Cleavage Events

Once internalized, the ADC traffics through endosomal and lysosomal pathways where the linker is designed to be cleaved. Determining the precise subcellular location of this cleavage is crucial for understanding the drug's release mechanism. Methodologies to investigate this include:

Co-localization Studies: Using confocal microscopy, the fluorescently labeled ADC's location can be tracked and compared with specific organelle markers. For instance, co-localization with lysosomal-associated membrane protein 1 (LAMP1) would indicate that the ADC has reached the lysosome, the intended site for Val-Cit linker cleavage.

Reporter Systems: Specially designed ADCs incorporating fluorescent reporters that are quenched until the linker is cleaved can provide real-time information on the location and timing of payload release within the cell.

Enzymatic Profiling and Substrate Specificity Studies in Lysosomal Extracts

To confirm that the linker is cleaved as designed and to understand the enzymatic players involved, researchers perform enzymatic profiling studies.

The Val-Cit dipeptide within the linker is a known substrate for the lysosomal cysteine protease, cathepsin B. medchemexpress.com The general methodology to confirm the enzymatic cleavage of the MC-Val-Cit-PAB linker involves the following:

Incubation with Lysosomal Extracts: The ADC is incubated with commercially available lysosomal extracts, which contain a mixture of lysosomal enzymes, or with purified specific enzymes like cathepsin B. These experiments are typically conducted at an acidic pH to mimic the lysosomal environment.

LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to identify and quantify the released payload (VX765) and other metabolites from the incubation mixture. This provides direct evidence of linker cleavage and can help identify the specific cleavage site.

Without specific published research on This compound , data tables detailing internalization rates, cleavage kinetics, or specific enzyme efficiencies cannot be generated. The information presented here is based on established methodologies for similar antibody-drug conjugates.

Advanced Theoretical and Computational Investigations

Molecular Docking and Dynamics Simulations of Linker-Enzyme Interactions

Molecular docking and dynamics simulations are powerful computational tools used to investigate the interactions between the MC-Val-Cit-PAB linker and its target enzymes, primarily cathepsin B, which is overexpressed in the lysosomes of tumor cells. tcichemicals.comnih.gov These simulations provide a detailed, atomistic view of how the linker binds to the enzyme's active site and the subsequent cleavage process.

Prediction of Binding Modes and Cleavage Sites

Molecular docking simulations predict the preferred orientation of the Val-Cit dipeptide within the active site of cathepsin B. mdpi.comresearchgate.net These models are crucial for understanding the specific interactions that facilitate enzymatic cleavage.

Key Interactions: The simulations reveal that the valine and citrulline residues of the linker form critical hydrogen bonds and hydrophobic interactions with the amino acid residues in the catalytic pocket of cathepsin B. researchgate.net

Cleavage Site Confirmation: The primary cleavage site is consistently identified at the amide bond between the citrulline (Cit) and the p-aminobenzyl carbamate (B1207046) (PAB) spacer. tcichemicals.comnih.gov This is essential for the subsequent self-immolative release of the active payload, VX765.

Off-Target Cleavage: Computational models have also been employed to study the undesirable cleavage of the Val-Cit linker by other enzymes, such as carboxylesterase Ces1C and human neutrophil elastase, which can lead to premature payload release and off-target toxicity. acs.orgadcreview.com

Table 1: Predicted Interactions between Val-Cit Linker and Cathepsin B Active Site

Linker Residue Cathepsin B Residue Interaction Type
Valine (P2) Gly66 Hydrogen Bond
Valine (P2) Cys29 Hydrophobic Interaction
Citrulline (P1) His199 Hydrogen Bond
Citrulline (P1) Gln19 Hydrogen Bond

Conformational Analysis of the Prodrug in Different Environments

Molecular dynamics (MD) simulations provide insights into the flexibility and conformational changes of the entire MC-Val-Cit-PAB-VX765 conjugate in various physiological environments, such as blood plasma and the tumor microenvironment.

Plasma Stability: MD simulations can assess the conformational stability of the linker in plasma, predicting its susceptibility to premature cleavage by circulating proteases. The hydrophobic nature of the Val-Cit-PAB linker can influence its conformation and potential for aggregation. acs.org

Lysosomal Environment: Within the acidic and enzyme-rich lysosome, simulations show how the prodrug unfolds, allowing the Val-Cit moiety to access the active site of cathepsin B.

Influence of Conjugation Site: The site of attachment on the antibody can affect the linker's flexibility and accessibility, which in turn influences cleavage kinetics. Computational studies can help identify optimal conjugation sites for efficient payload release. nih.gov

Computational Modeling of Prodrug Activation and Payload Release Kinetics

Computational models are instrumental in predicting the kinetics of prodrug activation, which involves two key steps: enzymatic cleavage of the linker and the self-immolation of the PAB spacer to release the VX765 payload. nih.gov

Enzymatic Cleavage Rate: Kinetic modeling, often informed by experimental data, can quantify the rate of cathepsin B-mediated cleavage. nih.gov These models help in understanding how factors like enzyme concentration and substrate affinity influence the speed of the initial activation step.

Self-Immolation Dynamics: Following cleavage, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. nih.govnih.gov Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the energy barriers for this reaction, providing an estimate of the rate of payload release. cuni.czresearchgate.net The efficiency of this self-immolation is critical for ensuring that the active drug is released in its unmodified, potent form. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Linker and Payload Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the structural or property descriptors of compounds with their biological activities. In the context of this compound, QSAR can be applied to optimize both the linker and the payload.

Linker Optimization: QSAR models can be developed to predict the cleavage efficiency and stability of different linker variants. By analyzing a dataset of linkers with known cleavage rates, these models can identify key structural features (e.g., hydrophobicity, steric properties, electronic effects) that govern their performance. nih.govresearchgate.net This allows for the rational design of new linkers with improved properties, such as enhanced selectivity for cathepsin B or increased resistance to premature degradation.

Payload Modification: While VX765 is a known caspase-1 inhibitor, QSAR can be used to explore potential modifications to its structure. By building models based on a series of VX765 analogs and their corresponding inhibitory potencies, it's possible to predict which structural changes might lead to enhanced activity or selectivity.

Table 2: Example of Descriptors Used in QSAR for Linker Optimization

Descriptor Category Example Descriptor Predicted Property
Electronic Hammett Constant Rate of self-immolation
Steric Molar Refractivity Enzyme binding affinity
Hydrophobic LogP Plasma stability
Topological Wiener Index Conformational flexibility

In Silico Prediction of Caspase-1 Inhibitor Potency and Selectivity

The payload of the prodrug, VX765 (also known as Belnacasan), is an inhibitor of caspase-1, an enzyme involved in inflammatory processes. medkoo.com Computational methods are vital for predicting the potency and selectivity of VX765 and its analogs. mdpi.cominvivogen.com

Binding Affinity Calculations: Molecular docking and MD simulations are used to model the binding of VX765 and its active form, VRT-043198, to the active site of caspase-1. nih.govacs.org These simulations can predict the binding free energy, which is a measure of the inhibitor's potency. The active form, VRT-043198, is an aldehyde that forms a reversible covalent bond with the catalytic cysteine residue in the caspase-1 active site. nih.govgoogle.com

Selectivity Profiling: To assess selectivity, the binding of VX765 to other caspases and related proteases can be modeled. By comparing the predicted binding affinities across different enzymes, it is possible to estimate the inhibitor's selectivity profile in silico, helping to anticipate potential off-target effects. VX-765 is reported to be selective for the caspase-1 subfamily. drugbank.com

Mechanism of Inhibition: Computational studies can elucidate the precise mechanism of inhibition, showing how VX765 or its active metabolite VRT-043198 interacts with key residues in the caspase-1 active site to block its catalytic function. invivogen.com This understanding is crucial for designing next-generation inhibitors with improved therapeutic profiles.

Challenges and Future Research Trajectories in Prodrug Design

Strategies for Optimizing Linker Stability and Cleavage Specificity

Optimizing the linker in a prodrug is crucial to ensure that the active drug is released effectively at the intended site while minimizing premature cleavage in systemic circulation. The MC-Val-Cit-PAB linker system is designed for cleavage by specific enzymes, such as cathepsin B, which are often upregulated in target tissues like tumors or inflammatory sites.

Addressing Non-Targeted Enzymatic Hydrolysis

Non-targeted enzymatic hydrolysis in the systemic circulation or off-target tissues can lead to premature release of the active drug, potentially causing systemic toxicity and reduced efficacy at the target site. Strategies to address this challenge include modifying the linker chemistry to be less susceptible to ubiquitous enzymes like esterases and peptidases found in plasma and healthy tissues. While simple ester prodrugs are designed for activation by esterases, their cleavage can be slow, and poor rates can limit their effectiveness scirp.org. Enzyme-triggered prodrugs with spontaneously cleavable linkers, like the PAB unit in MC-Val-Cit-PAB, were introduced to improve activation scirp.org. However, ensuring that the activating enzyme is sufficiently selective and abundant only at the target site remains a key challenge. Research focuses on designing linkers that are stable in the general circulation but rapidly cleaved by enzymes specifically enriched in the target microenvironment.

Enhancing Cleavage Efficiency at the Target Site

Efficient cleavage of the linker at the target site is essential for achieving therapeutic concentrations of the active drug. For MC-Val-Cit-PAB-VX765, this relies on the enzymatic activity present in the target tissue. Research efforts are directed towards understanding the specific enzymatic profiles of target cells and designing linkers that are optimal substrates for these enzymes. This might involve subtle modifications to the peptide sequence of the linker or the chemical environment around the cleavage site to enhance the catalytic rate. Targeted activation prodrugs are designed to exploit specific enzymes or biochemical processes present in the target tissue or cells to ensure localized drug release ijnrd.orgfrontiersin.org.

Exploration of Alternative Enzymatic Trigger Mechanisms for Prodrug Activation

Beyond the standard cathepsin-cleavable Val-Cit linker, exploring alternative enzymatic trigger mechanisms can broaden the applicability of VX765 prodrugs. This could involve identifying enzymes that are uniquely expressed or significantly overexpressed in specific disease states or tissues and designing linkers that are substrates for these enzymes. For instance, some prodrugs are designed to be activated by enzymes like β-galactosidase or β-glucuronidase, which show lower toxicity in non-cancerous cells compared to traditional chemotherapeutics frontiersin.org. Other strategies involve enzymes like carboxylesterase 1, highly abundant in monocytes and hepatocytes nih.gov. Research in this area involves screening potential activating enzymes and synthesizing novel linker chemistries that are specifically cleaved by these enzymes, leading to the release of the active VX765. Non-enzyme activated prodrugs, triggered by changes in pH, temperature, or ionic strength, also represent an alternative strategy ijnrd.org.

Rational Design of Second-Generation VX765 Prodrugs with Modified Linker Chemistries

The rational design of second-generation VX765 prodrugs involves leveraging the knowledge gained from studying this compound. This includes designing prodrugs with modified linker chemistries that offer improved stability in circulation, enhanced cleavage specificity, or faster release kinetics at the target site. This could involve exploring different peptide sequences for enzymatic cleavage, incorporating novel self-immolative spacers, or utilizing different conjugation chemistries. Computational methods are playing an increasingly important role in prodrug optimization, enhancing the efficiency of the development process nih.gov. The aim is to create prodrugs with superior pharmacokinetic and pharmacodynamic properties, leading to improved therapeutic outcomes.

Integration of this compound into Novel Targeted Delivery Platforms for Mechanistic Research

Integrating this compound into novel targeted delivery platforms can facilitate mechanistic research into the localized effects of caspase-1 inhibition. These platforms could include nanoparticles, liposomes, or antibody-drug conjugates (ADCs) that specifically target cells or tissues where inflammasome activation and caspase-1 activity are implicated in disease pathogenesis. By delivering this compound directly to the site of interest, researchers can study the precise cellular and molecular events influenced by localized caspase-1 inhibition, minimizing confounding systemic effects. Targeted delivery minimizes off-target effects and enhances drug concentration at the target site frontiersin.org.

Fundamental Research into the Broader Biological Roles of Caspase-1 Inhibition and Inflammasome Modulation

Beyond its role in processing IL-1β and IL-18, caspase-1 and inflammasome activation are involved in a range of biological processes, including pyroptosis, a form of inflammatory cell death pnas.orginvivogen.comresearchgate.net. Fundamental research into the broader biological roles of caspase-1 inhibition and inflammasome modulation is crucial for identifying new therapeutic opportunities and understanding potential off-target effects of VX765 and its prodrugs. Studies have shown that VX765 can influence processes like mitophagy and efferocytosis researchgate.netnih.gov. Research areas include investigating the involvement of caspase-1 in various inflammatory diseases, autoimmune disorders, neuroinflammation, and host defense against pathogens. Understanding how modulating inflammasome activity impacts these complex biological pathways can inform the development of more effective and targeted therapies. Caspase-1 is a key mediator of inflammation and cell death, and its activity is regulated by the inflammasome complex invivogen.com.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compoundNot readily available as a single CID for this specific conjugate, components are listed below. A related ADC linker-drug with MC-Val-Cit-PAB conjugated to MMAE has CID 75245760 nih.gov.
VX765 (Pralnacasan)11398092 researchgate.netinvivochem.comwikipedia.org or 153270 nih.govuni.lunih.govebi.ac.uk
MC (Maleimidocaproyl)Part of larger structures, e.g., Maleimidocaproyl valine CID 66850554 nih.gov, Doxorubicin(6-maleimidocaproyl)hydrazone CID 9576002 nih.govwikipedia.org
Val-Cit (Valine-Citrulline)Valine CID 6287 [search needed], Citrulline CID 9750 wikidata.orgfishersci.cafishersci.ca
PAB (para-aminobenzyl)Refers to the para-aminobenzyl group, often part of a larger structure like 4-Aminobenzyl alcohol CID 69331 fishersci.canih.gov or 4-(p-aminobenzyl)cyclohexylamine CID 119969 uni.lu

Note: PubChem CIDs for complex prodrug conjugates like this compound are often not listed as a single entry. The CID for VX765 itself appears to have multiple entries (11398092 and 153270), both associated with Pralnacasan/VX-765. The components MC, Val-Cit, and PAB are typically found as parts of larger molecules or linkers in PubChem.

Interactive Data Table Example (Illustrative - based on search snippets, actual data may vary)

While detailed quantitative data specifically for this compound cleavage kinetics was not explicitly found in the snippets, the concept of linker stability and cleavage efficiency can be illustrated with a hypothetical table based on the principles discussed.

Linker Type (Hypothetical)Stability in Plasma (Relative)Cleavage Efficiency at Target (Relative)Activating Enzyme (Hypothetical)
Simple EsterLowVariableEsterases
Val-Cit-PAB (Optimized)HighHighCathepsin B (or other target enzyme)
Novel Linker XHighHigh (Specific Target Enzyme)Enzyme X

This table is purely illustrative to demonstrate the concept of an interactive data table based on the type of data that would be relevant to this topic if found in the search results. Real data would include specific half-lives, cleavage rates, and enzyme names.

Q & A

Q. What is the role of MC-Val-Cit-PAB-VX765 in targeted drug delivery systems?

this compound is a protease-cleavable linker-drug conjugate used in antibody-drug conjugates (ADCs) and polymer-drug systems. Its structure includes a valine-citrulline (Val-Cit) dipeptide sequence, which is selectively cleaved by lysosomal cathepsin B in cancer cells, enabling controlled drug release. The PAB (para-aminobenzylcarbamate) spacer enhances self-immolative cleavage efficiency, ensuring payload release post-linker breakdown. This mechanism minimizes off-target toxicity .

Q. How does the cathepsin-cleavable linker in this compound function in ADCs?

The Val-Cit-PAB linker is designed for lysosomal activation. Upon ADC internalization, cathepsin B cleaves the Val-Cit bond, releasing the PAB-VX765 moiety. The PAB spacer undergoes self-immolation, freeing the active drug (VX765, a caspase-1 inhibitor). Stability studies require testing linker integrity in serum (via HPLC or mass spectrometry) and enzymatic cleavage efficiency using recombinant cathepsin B at pH 4.5–5.0 (simulating lysosomal conditions) .

Q. What experimental techniques are recommended for characterizing this compound stability?

  • Physiological Stability : Incubate the conjugate in human serum (37°C, pH 7.4) and monitor degradation via LC-MS over 24–72 hours.
  • Enzymatic Cleavage : Use recombinant cathepsin B in acetate buffer (pH 5.0) with DTT. Quantify drug release using fluorescence assays or HPLC.
  • Structural Confirmation : NMR (1H, 13C) and high-resolution mass spectrometry (HRMS) validate linker-drug conjugation .

Advanced Research Questions

Q. What methodologies optimize the linker-drug ratio (LDR) in this compound conjugates for therapeutic efficacy?

  • Stepwise Conjugation : Use maleimide-thiol chemistry to control antibody-linker binding. Monitor LDR via hydrophobic interaction chromatography (HIC).
  • In Silico Modeling : Tools like Schrödinger’s Bioluminate predict steric hindrance effects of varying LDRs on antigen binding.
  • In Vivo Validation : Compare tumor-to-normal tissue drug accumulation in xenograft models using conjugates with LDRs of 2, 4, and 8 .

Q. How can researchers resolve discrepancies in release kinetics between in vitro and in vivo studies?

  • Compartment-Specific Analysis : Isolate tumor lysosomes from xenograft models to measure cathepsin B activity and compare with in vitro recombinant enzyme data.
  • Microdialysis : Implant probes in tumors to collect interstitial fluid and quantify real-time drug release via LC-MS/MS.
  • Mechanistic Modeling : Use PK/PD models (e.g., NONMEM) to integrate tumor microenvironment factors (pH, enzyme concentration) that alter cleavage rates .

Q. What computational approaches predict the cleavage efficiency of MC-Val-Cit-PAB under varying enzymatic conditions?

  • Molecular Dynamics (MD) Simulations : Simulate linker-enzyme interactions (e.g., using GROMACS) to assess binding affinity under pH 4.5–7.4.
  • Quantum Mechanics (QM) : Calculate activation energies for PAB self-immolation using Gaussian 16.
  • Machine Learning : Train models on published cleavage data (substrate structures, enzyme kinetics) to predict linker performance in novel conjugates .

Methodological Considerations

Q. How should researchers design controlled experiments to evaluate this compound’s bystander effect?

  • Co-Culture Models : Mix target antigen-positive and antigen-negative cells (e.g., HER2+/- breast cancer cells) and measure cytotoxicity via flow cytometry.
  • Lipid Bilayer Assays : Incorporate the conjugate into liposomes with cathepsin B to quantify membrane-permeable drug metabolites.
  • Ethical Reporting : Differentiate bystander effects from off-target toxicity in preclinical studies using ISO-compliant protocols .

Q. What strategies validate the purity of this compound batches in ADC production?

  • Orthogonal Analytics : Combine SEC-HPLC (size exclusion), HIC (hydrophobicity), and LC-MS (mass accuracy) to detect aggregates or free linker.
  • Forced Degradation : Expose conjugates to light, heat, or oxidative stress (H2O2) and monitor degradation products.
  • Reference Standards : Use USP-certified VX765 and linker intermediates for quantitative calibration .

Data Analysis and Reproducibility

Q. How can contradictory data on this compound’s plasma stability be reconciled across studies?

  • Meta-Analysis : Aggregate data from published studies (e.g., Med. Chem. Commun., 2018) and apply mixed-effects models to identify variables (e.g., serum source, incubation time) causing variability.
  • Interlaboratory Trials : Collaborate with multiple labs to standardize protocols (e.g., serum concentration, temperature control) and reduce methodological bias .

Q. What frameworks ensure rigorous reporting of this compound’s therapeutic index in preclinical studies?

  • ARRIVE Guidelines : Document animal model details (strain, tumor volume), dosing regimens, and statistical power calculations.
  • FAIR Data Principles : Share raw mass spectrometry files and computational scripts via repositories like Zenodo to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.